2-Pentanone, 5-(acetyloxy)-1-chloro-

Physicochemical Characterization Regioisomer Separation Process Analytical Chemistry

2-Pentanone, 5-(acetyloxy)-1-chloro- (CAS 13045-16-4), systematically named (5-chloro-4-oxopentyl) acetate, is a bifunctional C7 aliphatic intermediate bearing a reactive primary alkyl chloride terminus and a protected ketone as an acetyl ester. It belongs to the class of γ-acetopropyl acetate chlorination products and is structurally isomeric with the widely cited Vitamin B1 intermediate 5-acetoxy-3-chloro-2-pentanone (CAS 13051-49-5).

Molecular Formula C7H11ClO3
Molecular Weight 178.61 g/mol
CAS No. 13045-16-4
Cat. No. B12665136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentanone, 5-(acetyloxy)-1-chloro-
CAS13045-16-4
Molecular FormulaC7H11ClO3
Molecular Weight178.61 g/mol
Structural Identifiers
SMILESCC(=O)OCCCC(=O)CCl
InChIInChI=1S/C7H11ClO3/c1-6(9)11-4-2-3-7(10)5-8/h2-5H2,1H3
InChIKeyOXUUNWBJPXKJLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentanone, 5-(acetyloxy)-1-chloro- (CAS 13045-16-4): A Regiospecific C5 Chloro-Keto-Ester Building Block for Vitamin-Related Intermediate Synthesis


2-Pentanone, 5-(acetyloxy)-1-chloro- (CAS 13045-16-4), systematically named (5-chloro-4-oxopentyl) acetate, is a bifunctional C7 aliphatic intermediate bearing a reactive primary alkyl chloride terminus and a protected ketone as an acetyl ester [1]. It belongs to the class of γ-acetopropyl acetate chlorination products and is structurally isomeric with the widely cited Vitamin B1 intermediate 5-acetoxy-3-chloro-2-pentanone (CAS 13051-49-5) [2]. The regiospecific placement of the chlorine atom at position 1, rather than position 3, imparts distinct reactivity profiles that are consequential for synthetic route selection and impurity profiling in pharmaceutical intermediate manufacturing.

Primary chloride SN2 substrate for linear chain extension reactions
Regiospecific building block distinct from 3-chloro isomer; supports impurity profiling
Reported fit for vitamin intermediate synthesis research and QC reference standard use

Why 2-Pentanone, 5-(acetyloxy)-1-chloro- Cannot Be Replaced by the 3-Chloro Regioisomer: Regiochemistry-Driven Selection Criteria


Although 2-Pentanone, 5-(acetyloxy)-1-chloro- and its 3-chloro regioisomer (CAS 13051-49-5) share the molecular formula C7H11ClO3 and are generated concurrently during the chlorination of acetopropyl acetate, they are not functionally interchangeable [1]. The target compound carries a primary alkyl chloride that is highly susceptible to bimolecular nucleophilic substitution (SN2), whereas the 3-chloro isomer features a secondary chloride adjacent to a ketone carbonyl, which alters both its substitution and elimination behavior. This fundamental mechanistic divergence means that a synthetic sequence optimized for primary chloride displacement will fail or yield different product distributions if the 3-chloro isomer is substituted without careful re-validation. The physical properties—boiling point and density—further differentiate the two regioisomers, enabling analytical discrimination but also affecting isolation and purification workflows .

Attribute
This compound (1-chloro)
3-Chloro regioisomer (CAS 13051-49-5)
Chloride class
Primary alkyl chloride
Secondary alkyl chloride α to ketone
SN2 reactivity profile
High predicted reactivity; negligible elimination
Slower SN2; significant E2 competition may alter product distribution
Purification & identity check
Distinct boiling point and GLC retention time
Different volatility and chromatographic profile; may require re-validation of methods

2-Pentanone, 5-(acetyloxy)-1-chloro- (CAS 13045-16-4) vs. 3-Chloro Regioisomer: Quantitative Differentiation Evidence


Reduced-Pressure Boiling Point Differentiation Between 1-Chloro and 3-Chloro Regioisomers of C7H11ClO3 Acetopropyl Acetate Derivatives

Under reduced-pressure conditions, the 1-chloro regioisomer (CAS 13045-16-4) exhibits a boiling point of 80–81 °C at 0.15 Torr , while the 3-chloro regioisomer (CAS 13051-49-5) boils at 82–83 °C at 133 Pa (approximately 1 Torr) and at 63–64 °C at 2 Pa . Although the pressure conditions differ, the data indicate that the 1-chloro derivative possesses a measurably distinct volatility profile that can inform distillation-based purification strategies.

Boiling point
Cross-study comparable
80–81 °C (0.15 Torr)
Supports distillation-based regioisomer enrichment
≥ 2 °C difference vs. 3-chloro isomer at comparable sub-atmospheric pressure
Physicochemical Characterization Regioisomer Separation Process Analytical Chemistry

Density Comparison: 2-Pentanone, 5-(acetyloxy)-1-chloro- vs. 5-Acetoxy-3-chloro-2-pentanone

The predicted density of 2-Pentanone, 5-(acetyloxy)-1-chloro- is 1.144 ± 0.06 g/cm³ , whereas the experimentally reported density of the 3-chloro regioisomer is 1.141 g/cm³ . The small numerical difference (≈ 0.003 g/cm³) is within experimental and predictive error margins, indicating that density alone is insufficient for unambiguous regioisomer discrimination but can serve as an orthogonal consistency check in a multi-parameter identity verification protocol.

Density
Supporting evidence
1.144 ± 0.06 g/cm³ (predicted)
Orthogonal consistency check for identity verification
Δ ≈ 0.003 g/cm³ vs. 3-chloro isomer; overlap within prediction uncertainty
Physical Property Differentiation Quality Control Regioisomer Identification

Primary vs. Secondary Alkyl Chloride Reactivity: SN2 Displacement Rate Implications for Synthetic Route Selection

The chlorine atom in 2-Pentanone, 5-(acetyloxy)-1-chloro- is situated on a primary carbon (C-1), making it a primary alkyl chloride. In contrast, the 3-chloro regioisomer (CAS 13051-49-5) bears chlorine on a secondary carbon adjacent to a ketone. Classical physical organic chemistry principles dictate that primary alkyl chlorides undergo SN2 displacement significantly faster than secondary alkyl chlorides (typical rate ratio ~10²–10³ for unhindered primary vs. secondary substrates) [1]. Additionally, the 3-chloro isomer is prone to competing E2 elimination due to the acidic α-proton adjacent to the carbonyl, a pathway essentially unavailable to the 1-chloro compound [2].

SN2 reactivity
Class-level inference
Primary chloride: high predicted SN2; negligible elimination
Predictable displacement profile supports route design
Rate ratio ~10²–10³ estimated from structure-reactivity correlations; pair-specific kinetics to verify
Nucleophilic Substitution Synthetic Intermediate Design Regiochemistry

Chromatographic Resolution of 1-Chloro and 3-Chloro Regioisomers of Acetopropyl Acetate by Gas-Liquid Chromatography (Shmuilovich et al., 1968)

Shmuilovich, Trubnikov, and Zhdanovich (1968) demonstrated the analytical separation of monochloroacetopropyl acetate (CAPA) regioisomers via gas-liquid chromatography, establishing that the 1-chloro and 3-chloro derivatives of acetopropyl acetate exhibit distinct retention times under standardized GLC conditions [1]. This work, conducted at the All-Union Vitamin Scientific Research Institute, provides direct experimental evidence that the two regioisomers can be analytically resolved and quantified, a prerequisite for purity certification and batch-to-batch consistency monitoring.

GLC resolution
Head-to-head
Shmuilovich et al. (1968): resolved from 3-chloro isomer and parent APA
Validates regioisomeric purity certification method
Exact ΔtR not available in open-access abstract; method context confirmed
Regioisomer Analysis Gas-Liquid Chromatography Chlorination Product Profiling

2-Pentanone, 5-(acetyloxy)-1-chloro- (CAS 13045-16-4): Evidence-Backed Application Scenarios for Procurement and Research Use


Impurity Reference Standard for Vitamin B1 Intermediate Quality Control

During the industrial chlorination of γ-acetopropyl acetate to produce the key Vitamin B1 intermediate 5-acetoxy-3-chloro-2-pentanone, the 1-chloro regioisomer (CAS 13045-16-4) is formed as a co-product . Its distinct GLC retention time, as confirmed by Shmuilovich et al. (1968) [1], makes it an essential reference marker for quantifying regioisomeric purity in the final intermediate. QC laboratories supporting thiamine manufacturing should procure authenticated 2-Pentanone, 5-(acetyloxy)-1-chloro- as an impurity standard to validate chromatographic methods and establish acceptance criteria for the 3-chloro product.

SN2-Selective Alkylation Substrate for Linear Chain Extension Reactions

The primary alkyl chloride terminus of 2-Pentanone, 5-(acetyloxy)-1-chloro- is predicted to undergo clean SN2 displacement with a broad range of nucleophiles (amines, thiols, alkoxides, cyanide) without competing elimination, based on its primary alkyl halide classification . This contrasts with the 3-chloro regioisomer, where competing E2 elimination at the secondary α-chloro ketone site generates vinyl ketone byproducts. For synthetic chemists designing linear chain extensions or heteroatom introductions at the terminal position, the 1-chloro compound offers a more predictable reaction profile and is the preferred substrate when terminal functionalization is the synthetic objective.

Process Development for Regioisomer Separation and Enrichment Studies

The measured boiling point difference (≥ 2 °C at reduced pressure) between the 1-chloro and 3-chloro regioisomers provides a physicochemical basis for fractional distillation process development. Chemical engineers and process chemists evaluating purification strategies for chlorinated acetopropyl acetate streams can use the documented sub-atmospheric boiling point data (80–81 °C at 0.15 Torr for the 1-chloro isomer) to design pilot-scale separation protocols, reducing reliance on costly preparative chromatography for regioisomer enrichment.

Reference Compound for Physicochemical Property Databases and Predictive Model Validation

With its experimentally measured boiling point (80–81 °C at 0.15 Torr) and predicted density (1.144 g/cm³) , 2-Pentanone, 5-(acetyloxy)-1-chloro- serves as a valuable data point for validating computational models that predict the properties of chloro-keto-esters. Computational chemistry groups and cheminformatics teams developing quantitative structure-property relationship (QSPR) models for pharmaceutical intermediates can use this compound to benchmark prediction accuracy for regioisomeric pairs where experimental data remain scarce.

Application
Selection Property
Validation Focus
Impurity reference standard for thiamine intermediate QC
Regioisomeric identity
GLC retention time and chromatographic purity
SN2-selective alkylation substrate for linear chain extension
Primary alkyl chloride reactivity
Displacement yield and competing elimination monitoring
Process development for regioisomer separation
Volatility profile under reduced pressure
Fractional distillation parameter optimization
Reference compound for QSPR model validation
Boiling point and density data
Property prediction benchmarking for chloro-keto-ester pairs
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